molecular formula C11H9NO2 B3057799 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one CAS No. 851682-16-1

5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one

Cat. No.: B3057799
CAS No.: 851682-16-1
M. Wt: 187.19 g/mol
InChI Key: NAAWMJRLCVUWDG-UHFFFAOYSA-N
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Description

5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol

Preparation Methods

The synthetic routes for 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one involve several steps, typically starting with the preparation of the indole core followed by the introduction of the furan ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the furan ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents or functional groups.

    Indole derivatives: Compounds with an indole core structure but different substituents or ring systems.

    Furan derivatives: Compounds with a furan ring but different core structures or substituents.

The uniqueness of this compound lies in its specific combination of the indole and furan rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-7H-furo[2,3-f]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-9-4-7-2-3-14-10(7)5-8(9)6-11(12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAWMJRLCVUWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C3C=COC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603278
Record name 5-Methyl-5,7-dihydro-6H-furo[2,3-f]indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851682-16-1
Record name 5-Methyl-5,7-dihydro-6H-furo[2,3-f]indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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